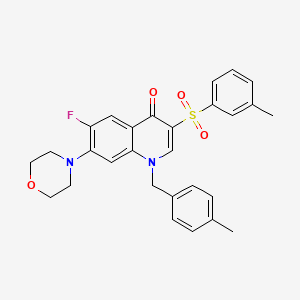

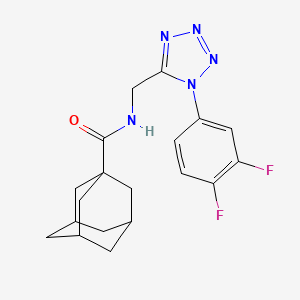

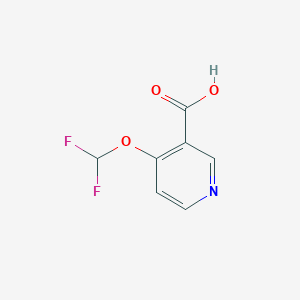

6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In recent years, FK866 has been extensively studied for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Fluorescence and Biochemical Studies

Quinoline derivatives, including those similar to 6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, are known for their efficient fluorescence. These compounds are widely used in biochemistry and medicine for studying various biological systems, particularly as DNA fluorophores. Their potential as antioxidants and radioprotectors is also being explored due to their unique properties (Aleksanyan & Hambardzumyan, 2013).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic analysis of quinoline derivatives, related to the mentioned compound, have been an area of interest. These compounds exhibit significant shifts in their ultraviolet/visible spectra upon addition of certain metal ions, indicating potential applications in fluorescence-based detection and imaging technologies (Kimber et al., 2003).

Fluorescent Probes and Sensing Properties

Quinoline-based isomers, similar to the compound , have been synthesized to study their fluorescence sensing properties. These compounds can detect metal ions like Al3+ and Zn2+ through fluorescence enhancement, showcasing their potential in biochemical and environmental sensing applications (Hazra et al., 2018).

Antiparasitic Applications

Certain quinoline derivatives exhibit cross-pathogen activity against protozoal neglected tropical diseases, indicating their potential as therapeutic agents. These compounds, structurally similar to this compound, have shown promise in inhibiting the proliferation of protozoan parasites (Devine et al., 2017).

Anticancer Research

Quinoline derivatives have been evaluated for their anticancer activity. Studies have shown their effectiveness in inhibiting cell growth and inducing apoptosis in cancer cell lines, indicating their potential as novel anticancer agents (Wang et al., 2009).

Propiedades

IUPAC Name |

6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O4S/c1-19-6-8-21(9-7-19)17-31-18-27(36(33,34)22-5-3-4-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-10-12-35-13-11-30/h3-9,14-16,18H,10-13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBSCDSTHNIYMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)

![3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2667491.png)

![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)

![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)

![2-chloro-N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2667503.png)